molecular formula C16H10BrF4NO4 B12455856 2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate

2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate

Cat. No.: B12455856
M. Wt: 436.15 g/mol
InChI Key: COBKGNFBDFCJEU-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate is a complex organic compound that features both bromophenyl and tetrafluorophenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 2,3,5,6-tetrafluorophenol in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and tetrafluorophenoxy groups can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-aminophenol: Shares the bromophenyl group but lacks the tetrafluorophenoxy group.

    2,3,5,6-Tetrafluorophenol: Contains the tetrafluorophenoxy group but lacks the bromophenyl group.

    4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group and a thiazole ring, offering different chemical properties.

Uniqueness

2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate is unique due to the combination of bromophenyl and tetrafluorophenoxy groups, which confer distinct chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H10BrF4NO4

Molecular Weight

436.15 g/mol

IUPAC Name

[2-(4-bromoanilino)-2-oxoethyl] 2-(2,3,5,6-tetrafluorophenoxy)acetate

InChI

InChI=1S/C16H10BrF4NO4/c17-8-1-3-9(4-2-8)22-12(23)6-25-13(24)7-26-16-14(20)10(18)5-11(19)15(16)21/h1-5H,6-7H2,(H,22,23)

InChI Key

COBKGNFBDFCJEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC(=O)COC2=C(C(=CC(=C2F)F)F)F)Br

Origin of Product

United States

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